molecular formula C9H16N4S B1312191 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 71125-49-0

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1312191
CAS RN: 71125-49-0
M. Wt: 212.32 g/mol
InChI Key: DJQXUFKAVNHPLD-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a chemical compound with the following properties:



  • CAS Number : 1536629-71-6

  • Molecular Formula : C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub>

  • Molecular Weight : 207.27 g/mol

  • MDL Number : MFCD24673242

  • Purity/Specification : Not specified

  • Storage Conditions : Not specified

  • Boiling Point : Not available



Molecular Structure Analysis

The molecular structure of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine consists of a thiadiazole ring fused with a dimethylpiperidine moiety. The 2-amino group is attached to the thiadiazole ring. The presence of the piperidine ring suggests potential biological activity.



Chemical Reactions Analysis

To understand the reactivity of this compound, additional studies are required. Investigating its behavior under various reaction conditions, such as oxidation, reduction, or substitution, would provide valuable insights.



Physical And Chemical Properties Analysis


  • Physical State : Unknown (requires experimental determination)

  • Solubility : Unknown (requires experimental determination)

  • Melting Point : Not available

  • Density : Not available

  • Toxicity : No specific toxicity information found in the retrieved sources.


Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 1,3,4-thiadiazole, including compounds similar to 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine, have been investigated for their biological activities. These compounds show potential in DNA protection and strong antimicrobial activity against various strains, including Staphylococcus epidermidis. Some of these compounds also exhibit cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, suggesting potential applications in cancer treatment (Gür et al., 2020).

Antimicrobial and Antifungal Activities

  • Novel azo dye/Schiff base derivatives of 1,3,4-thiadiazole have shown promising antimicrobial and antifungal activities against various pathogenic microorganisms. These findings suggest potential applications in combating infectious diseases (Gopi et al., 2017).

Anti-Inflammatory and Analgesic Studies

  • N-substituted acridine derivatives of 1,3,4-thiadiazol-2-amine have demonstrated significant anti-inflammatory and analgesic activities in studies. This points towards possible applications in developing new treatments for inflammation and pain management (Kothamunireddy & Galla, 2021).

Anticancer Evaluation

  • Certain derivatives of 1,3,4-thiadiazol-2-amine, including oxadiazoles and triazoles, have shown significant cytotoxicity against various human cancer cell lines, indicating potential in cancer therapy (Abdo & Kamel, 2015).

Antioxidant and Urease Inhibition Activities

  • Some derivatives of 1,3,4-thiadiazole have exhibited excellent antioxidant activity and potent urease inhibitory activities, suggesting potential in developing treatments for oxidative stress-related diseases and urease-related disorders (Khan et al., 2010).

Chemotherapeutic Potential

  • The molecular structure and properties of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, a related compound, have been studied for potential applications in chemotherapy. This includes understanding its interaction with cortisone reductase, an important target in cancer therapy (Al-Wahaibi et al., 2019).

Insecticidal Activity

  • N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, a class of compounds related to 1,3,4-thiadiazole, have shown promising insecticidal activity against sap-feeding pests, indicating potential use in pest management (Eckelbarger et al., 2017).

Safety And Hazards

As no safety data is provided, caution is advised when handling this compound. Always follow proper laboratory safety protocols and consult relevant safety guidelines.


Future Directions

Further research is essential to:



  • Elucidate the synthesis pathways.

  • Investigate biological activity and potential applications.

  • Determine physicochemical properties.

  • Assess safety profiles.


properties

IUPAC Name

5-(2,6-dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-6-4-3-5-7(2)13(6)9-12-11-8(10)14-9/h6-7H,3-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQXUFKAVNHPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

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